![molecular formula C12H11BrO4 B1501960 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester CAS No. 885271-18-1](/img/structure/B1501960.png)
6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester
Overview
Description
“6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester” is a chemical compound with the CAS Number: 885271-18-1 . It has a molecular weight of 299.12 . The compound is a yellow solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H11BrO4/c1-15-10-5-9 (13)4-7-3-8 (12 (14)16-2)6-17-11 (7)10/h3-5H,6H2,1-2H3
. Physical And Chemical Properties Analysis
This compound is a yellow solid . It has a molecular weight of 299.12 .Scientific Research Applications
GPR35 Agonism and Radioligand Development
One significant application of derivatives of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester is in the study of the orphan G protein-coupled receptor GPR35. Thimm et al. (2013) synthesized a potent and selective GPR35 agonist, showcasing its utility in receptor labeling with high affinity, which facilitated the exploration of GPR35's physiological and pathophysiological roles. This application demonstrates the compound's potential in drug discovery and development, particularly in creating new therapeutic agents targeting GPR35-related diseases (Thimm, Funke, Meyer, & Müller, 2013).
Synthetic Chemistry and Molecular Structure Elucidation
Another application is in synthetic chemistry, where derivatives of 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester serve as intermediates in the synthesis of complex molecules. Arsenyan et al. (2011) developed a two-stage method for synthesizing a selenophene-containing polycyclic heterocycle, emphasizing the compound's role in expanding the toolkit available for constructing structurally diverse molecules with potential biological activities. The molecular structure of the synthesized compound was confirmed using X-ray crystallography, highlighting the compound's utility in structural chemistry (Arsenyan, Vasiļjeva, & Belyakov, 2011).
Fluorescence Properties and Ligand Synthesis
Compounds structurally related to 6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester have also been studied for their fluorescence properties and potential use in ligand synthesis. Shi et al. (2017) synthesized benzo[c]coumarin carboxylic acids, which exhibited excellent fluorescence in both solution and solid state due to their conjugated system and hydrogen bonding, suggesting applications in material science and sensor development (Shi, Liang, & Zhang, 2017).
properties
IUPAC Name |
methyl 6-bromo-8-methoxy-2H-chromene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO4/c1-15-10-5-9(13)4-7-3-8(12(14)16-2)6-17-11(7)10/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWIMKNVCBGEGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCC(=C2)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696261 | |
Record name | Methyl 6-bromo-8-methoxy-2H-1-benzopyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid methyl ester | |
CAS RN |
885271-18-1 | |
Record name | Methyl 6-bromo-8-methoxy-2H-1-benzopyran-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885271-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-bromo-8-methoxy-2H-1-benzopyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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